2-Methoxy-3-methylquinoxaline - 3149-26-6

2-Methoxy-3-methylquinoxaline

Catalog Number: EVT-428929
CAS Number: 3149-26-6
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methoxy-3-isobutylpyrazine

Compound Description: 2-Methoxy-3-isobutylpyrazine (IBMP) is a prominent volatile compound known for its potent, vegetable-like aroma, often described as reminiscent of green bell pepper. It is found in various plants, including grapevines, and plays a significant role in the aroma profile of certain wines, particularly Sauvignon Blanc. IBMP is produced through a biosynthetic pathway that involves the methylation of a nonvolatile precursor, 2-hydroxy-3-isobutylpyrazine, by specific O-methyltransferase enzymes. Excessive concentrations of IBMP can negatively impact wine quality due to its strong odor. [, , , , , , , ]

Relevance: While not directly analogous in structure, 2-methoxy-3-isobutylpyrazine shares a key structural feature with 2-methoxy-3-methylquinoxaline: the presence of a methoxy group adjacent to a substituted aromatic heterocycle. This similarity suggests potential commonalities in their biosynthetic pathways and physicochemical properties. Additionally, both compounds are known for their potent aroma profiles, albeit with different character, highlighting the impact of structural variations on olfactory perception. [, , , , , , , ]

2-Methoxy-3-(1-methylethyl)pyrazine

Compound Description: Also known as isopropylmethoxypyrazine, this compound belongs to the methoxypyrazine family, which are known for their characteristic aroma contribution to certain wines. Sensory studies suggest that this compound possesses a low odor threshold, indicating a high potential to influence the aroma profile of wine even at low concentrations. The occurrence of this compound in wine, though typically at lower levels than 2-methoxy-3-isobutylpyrazine, suggests multiple potential sources, including the grape berry and specific winemaking processes. []

Relevance: 2-Methoxy-3-(1-methylethyl)pyrazine shares a significant structural similarity with 2-methoxy-3-methylquinoxaline, specifically the presence of a methoxy group adjacent to an alkyl substituent on a pyrazine ring. This structural motif, also found in 2-methoxy-3-isobutylpyrazine, suggests potential similarities in their biosynthetic origins and chemical properties. The shared presence in wine matrices further strengthens this connection, suggesting common metabolic pathways or environmental factors influencing their formation. []

2-Methoxy-3-(1'-methylpropyl)pyrazine

Compound Description: 2-Methoxy-3-(1'-methylpropyl)pyrazine is a volatile organic compound known for its distinct "fresh pea" aroma. It has been identified as a secondary metabolite in the marine bacterium Halomonas venusta, particularly during its stationary growth phase. The biosynthesis of this compound in H. venusta is influenced by the availability of specific amino acids like glycine and isoleucine. This compound's presence in a marine bacterium, unlike the previous two compounds associated with plants and wines, highlights its diverse natural occurrence. []

Relevance: 2-Methoxy-3-(1'-methylpropyl)pyrazine is structurally analogous to 2-methoxy-3-methylquinoxaline, sharing the core motif of a methoxy group adjacent to an alkyl substituent on a nitrogen-containing aromatic ring. While the aromatic core differs (pyrazine in 2-methoxy-3-(1'-methylpropyl)pyrazine versus quinoxaline in the target compound), the shared structural motif suggests potential similarities in their biosynthetic pathways or functionalities within their respective biological systems. This structural similarity, despite different biological sources, emphasizes the importance of this chemical motif in natural product diversity. []

2-Methoxy-3-sec-butylpyrazine

Compound Description: 2-Methoxy-3-sec-butylpyrazine is a volatile organic compound identified as a significant contributor to the characteristic aroma of carrots (Daucus carota L.). It is present in very low concentrations, even within the complex mixture of odor-active compounds found in carrots. Its potent aroma and low odor threshold suggest that even trace amounts can significantly contribute to the overall sensory profile of carrots. []

Relevance: This compound is structurally analogous to 2-methoxy-3-methylquinoxaline, sharing the key structural element of a methoxy group adjacent to an alkyl substituent on a nitrogen-containing aromatic ring. The presence of this structural motif in both compounds, despite their occurrence in vastly different organisms (carrots vs. synthetic), points towards a potentially conserved biosynthetic pathway for this class of compounds and highlights the role of these structural elements in their aroma properties. []

Properties

CAS Number

3149-26-6

Product Name

2-Methoxy-3-methylquinoxaline

IUPAC Name

2-methoxy-3-methylquinoxaline

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3

InChI Key

MGDHEFJLEXTPCT-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1OC

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC

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